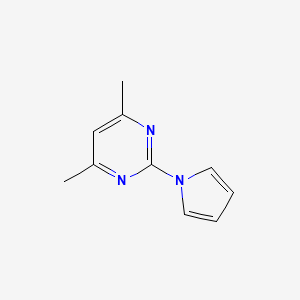

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

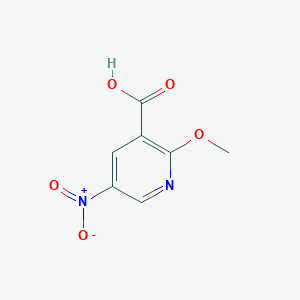

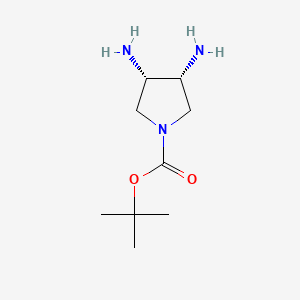

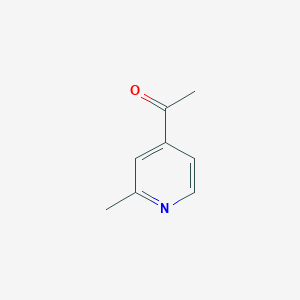

“4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 60795-33-7. It has a molecular weight of 173.22 . This compound is a pyrrole derivative, and pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities .

Molecular Structure Analysis

The InChI code for “4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” is 1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 . This indicates that the compound has a pyrrole ring attached to a pyrimidine ring, with two methyl groups attached to the pyrimidine ring.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine” include a molecular weight of 173.22 .

Scientific Research Applications

Antiviral Research

This compound has been utilized in the synthesis of novel molecules with potential antiviral properties. Researchers have explored its efficacy in inhibiting the replication of certain viruses .

Synthetic Chemistry

It serves as an intermediate in synthetic chemistry for the development of new benzyloxycarbonylating agents, which are useful in peptide synthesis .

Cell Culture and Metabolism Studies

The characteristics of this compound have been investigated in cell culture trends and metabolism studies of recombinant Chinese Hamster Ovary (rCHO) cells under supplemented conditions .

Halocyclization Reactions

In synthetic organic chemistry, this compound is involved in halocyclization reactions, which are crucial for constructing complex molecules with high chemoselectivity and yield .

Pyrrolopyrazine Derivatives

It is used in the one-pot synthesis of pyrrolopyrazine derivatives, which are important for their pharmacological activities. The process involves a domino imine formation, intramolecular annulation, and Ugi-azide reaction .

Drug Development

The compound is also significant in the synthetic approaches for creating pharmacologically active decorated six-membered rings with pyrimidine as a central unit. This includes the preparation of FDA-approved drugs with improved druglikeness and ADME-Tox properties .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid biosynthesis, respectively .

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with the active sites of dhfr and enoyl acp reductase enzymes . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may interact with these enzymes, potentially inhibiting their activity and affecting the associated cellular processes .

Biochemical Pathways

, the inhibition of DHFR and enoyl ACP reductase could impact the folic acid pathway and fatty acid biosynthesis pathway , respectively. The downstream effects of these interactions could include disruption of DNA synthesis and cell growth, as well as alterations in metabolic processes .

Result of Action

Similar compounds have been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine may have similar effects.

properties

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKRDYKUFMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609908 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

60795-33-7 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)